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Abstract
Lesinurad (marketed as Zurampic) is a selective uric acid reabsorption inhibitor (SURI)

developed for the treatment of hyperuricemia associated with gout.[1] It functions by inhibiting

the urate transporter 1 (URAT1) in the kidneys, thereby increasing the excretion of uric acid.[2]

This document provides a comprehensive technical overview of the discovery, mechanism of

action, preclinical and clinical development, and synthesis of lesinurad, intended for

researchers, scientists, and professionals in the field of drug development.

Introduction: The Unmet Need in Gout Management
Gout is a prevalent and painful form of inflammatory arthritis caused by the deposition of

monosodium urate crystals in and around the joints, a consequence of chronic hyperuricemia.

[2] While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, which decrease uric

acid production, are the cornerstone of therapy, a significant number of patients fail to reach

target serum uric acid (sUA) levels with XOI monotherapy.[1][3] This created a clear clinical

need for add-on therapies with a complementary mechanism of action. Lesinurad was

developed to address this gap by targeting the renal excretion of uric acid.[2]
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Lesinurad, formerly known as RDEA594, was discovered and developed by Ardea

Biosciences.[4][5] The discovery process stemmed from the observation that a metabolite of

another investigational compound led to an unexpected reduction in sUA levels in early clinical

trials.[6] This finding prompted a focused effort to identify and optimize selective inhibitors of

URAT1, a key transporter responsible for the reabsorption of uric acid in the renal tubules.[4][7]

The lead optimization program focused on enhancing potency for URAT1 while minimizing off-

target effects, particularly on other organic anion transporters (OATs) like OAT1 and OAT3,

which are often associated with drug-drug interactions.[7] This effort led to the identification of

lesinurad as a potent and selective URAT1 inhibitor.[8][9] Further research also revealed the

existence of stable atropisomers of lesinurad, with the (+)-enantiomer showing significantly

higher in vitro inhibitory potency against human URAT1 (hURAT1).[10]

Mechanism of Action
Lesinurad exerts its urate-lowering effect by selectively inhibiting URAT1, a transporter located

on the apical membrane of proximal tubule cells in the kidney.[2][7] URAT1 is responsible for

the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[2]

By blocking URAT1, lesinurad increases the fractional excretion of uric acid (FEUA), leading to

a reduction in sUA levels.[7] Lesinurad also inhibits Organic Anion Transporter 4 (OAT4),

another transporter involved in uric acid reabsorption.[1][7] Unlike older uricosuric agents like

probenecid, lesinurad does not significantly inhibit OAT1 and OAT3 at clinical concentrations,

reducing the potential for certain drug-drug interactions.[6][7]
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Caption: Mechanism of action of lesinurad in the renal proximal tubule.

Preclinical Development
In Vitro Studies
A series of in vitro experiments were conducted to characterize the inhibitory activity and

selectivity of lesinurad.

Experimental Protocol: URAT1 Inhibition Assay HEK-293T cells were transiently transfected to

express human URAT1 (hURAT1). The cells were then incubated with [14C]-labeled uric acid in

the presence of varying concentrations of lesinurad. The uptake of radiolabeled uric acid was

measured using liquid scintillation counting to determine the inhibitory concentration (IC50) of

lesinurad.[9][10]

Table 1: In Vitro Inhibitory Activity of Lesinurad
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Transporter Species IC50 (μM) Reference(s)

URAT1 Human (hURAT1) 3.36 - 9.6 [8][9][10]

URAT1 Rat (rURAT1) 74.84 [9]

OAT1 Human

No significant

inhibition at clinical

concentrations

[7]

OAT3 Human

No significant

inhibition at clinical

concentrations

[7]

OAT4 Human Inhibited [7]

Note: The IC50 for hURAT1 varied slightly across different studies.

The data demonstrates lesinurad's significantly higher potency for human URAT1 compared to

the rat ortholog.[9] Phenylalanine at position 365 of hURAT1 was identified as a critical residue

for the high-affinity binding of lesinurad.[9]

In Vivo Studies
Preclinical in vivo studies were conducted in animal models to assess the pharmacokinetics,

pharmacodynamics, and toxicology of lesinurad. Toxicology studies in rats and cynomolgus

monkeys identified the kidney and gastrointestinal tract as the primary target organs of toxicity

at high doses.[11]

Clinical Development
The clinical development program for lesinurad was extensive, involving Phase I, II, and III

trials to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.

Phase I Studies
Phase I trials in healthy male volunteers established the pharmacokinetic and

pharmacodynamic profile of lesinurad.
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Experimental Protocol: Phase I Single and Multiple Ascending Dose Study Healthy male

subjects received single ascending oral doses of lesinurad (5 mg to 600 mg) or multiple

ascending once-daily doses (100 mg to 400 mg) for 10 days. Plasma and urine samples were

collected at various time points to determine pharmacokinetic parameters (Cmax, AUC, half-

life) and pharmacodynamic effects (sUA levels and urinary excretion of uric acid).[12]

Table 2: Pharmacokinetic Parameters of Lesinurad in Healthy Volunteers (Single 200 mg

Dose)

Parameter Value Unit Reference(s)

Cmax ~6 μg/mL

Tmax 1 - 4 hours [1]

AUC ~29 μg·hr/mL

Bioavailability ~100% % [13]

Protein Binding >98% % [1][13]

Elimination Half-life ~5 hours [13]

Following a single 200 mg dose, lesinurad reduced sUA levels by 33% and increased the

fractional excretion of uric acid 3.6-fold after 6 hours.[7] Dose-dependent reductions in sUA and

increases in urinary uric acid excretion were observed.[1][12]

Phase II Studies
Phase II studies evaluated the efficacy and safety of lesinurad in patients with gout, both as

monotherapy and in combination with XOIs. A Phase IIb study in patients with an inadequate

response to allopurinol demonstrated that adding lesinurad (200, 400, or 600 mg daily)

resulted in statistically significant, dose-related reductions in sUA compared to allopurinol

alone.[14][15]

Table 3: Efficacy Results from Phase IIb Combination Study with Allopurinol (4 weeks)
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Treatment Group
Mean Percent
Reduction in sUA
from Baseline

p-value vs. Placebo Reference(s)

Lesinurad 200 mg +

Allopurinol
16% <0.0001 [15]

Lesinurad 400 mg +

Allopurinol
22% <0.0001 [15]

Lesinurad 600 mg +

Allopurinol
30% <0.0001 [15]

Placebo + Allopurinol +3% (increase) - [15]

Phase III Studies
The approval of lesinurad was based on three pivotal Phase III trials: CLEAR 1, CLEAR 2, and

CRYSTAL.[16] These studies evaluated the efficacy and safety of lesinurad in combination

with an XOI in patients who had not achieved target sUA levels with an XOI alone.[16][17]

Experimental Protocol: CLEAR 1 and CLEAR 2 Trials These were two replicate, 12-month,

randomized, double-blind, placebo-controlled studies. Patients on a stable dose of allopurinol

(≥300 mg daily, or ≥200 mg for moderate renal impairment) with a sUA ≥6.5 mg/dL were

randomized to receive lesinurad (200 mg or 400 mg) or placebo in combination with their

ongoing allopurinol therapy. The primary endpoint was the proportion of patients achieving a

target sUA of <6.0 mg/dL at month 6.[18][19]

Experimental Protocol: CRYSTAL Trial This was a 12-month, randomized, double-blind,

placebo-controlled study in patients with tophaceous gout and sUA ≥8.0 mg/dL (or ≥6.0 mg/dL

if on urate-lowering therapy). Patients received febuxostat 80 mg daily, and were then

randomized to add-on lesinurad (200 mg or 400 mg) or placebo. The primary endpoint was the

proportion of patients achieving a target sUA of <5.0 mg/dL at month 6.[16][20]

Table 4: Primary Efficacy Endpoint Results from Phase III Trials (at Month 6)
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Trial
Treatment
Group

Proportion
Achieving sUA
Target

p-value vs. XOI
alone

Reference(s)

CLEAR 1
Lesinurad 200

mg + Allopurinol
54.2% <0.0001 [19]

Lesinurad 400

mg + Allopurinol
59.2% <0.0001 [19]

Placebo +

Allopurinol
27.9% - [19]

CLEAR 2
Lesinurad 200

mg + Allopurinol
55.4% <0.0001 [21]

Lesinurad 400

mg + Allopurinol
66.5% <0.0001 [21]

Placebo +

Allopurinol
23.3% - [21]

CRYSTAL
Lesinurad 200

mg + Febuxostat
56.6% 0.13 [20]

Lesinurad 400

mg + Febuxostat
76.1% <0.0001 [20]

Placebo +

Febuxostat
46.8% - [20]

Note: The 400 mg dose of lesinurad was not submitted for regulatory approval due to safety

considerations.[16] While the 200 mg dose in the CRYSTAL trial did not meet statistical

significance for the primary endpoint at month 6, it was superior to placebo at all other time

points.[17][20]

The safety profile of lesinurad 200 mg in combination with an XOI was generally comparable

to the XOI alone, with the exception of a higher incidence of predominantly reversible

elevations in serum creatinine.[16][18] A study of lesinurad 400 mg as monotherapy was
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associated with a higher rate of renal-related adverse events, leading to the conclusion that it

should not be used as a monotherapy.[22]
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Caption: A simplified workflow of the discovery and development of lesinurad.

Synthesis
Several synthetic routes for lesinurad have been reported. One common approach involves

the synthesis of the key intermediate 1-cyclopropyl-4-isothiocyanatonaphthalene.[23] An

improved, environmentally friendly synthetic route has been developed with an overall yield of

38.8%, utilizing inexpensive starting materials and mild reaction conditions, making it suitable

for industrial production.[24][25] The synthesis generally involves the construction of the

substituted naphthalene core, followed by the formation of the triazole ring and subsequent

coupling with a thioacetic acid moiety.[23][26]

Regulatory History and Market Withdrawal
Lesinurad, in combination with an XOI, was approved by the U.S. Food and Drug

Administration (FDA) on December 22, 2015, and received marketing authorization from the

European Commission on February 18, 2016.[13][27] However, for business reasons, the

manufacturer discontinued lesinurad in the United States in February 2019 and subsequently

in Europe in July 2020.[13]

Conclusion
The development of lesinurad represents a targeted approach to addressing a specific unmet

need in gout therapy. By selectively inhibiting URAT1, it provided a complementary mechanism

to xanthine oxidase inhibition, offering an effective combination therapy for patients unable to

reach their sUA goals. The comprehensive preclinical and clinical trial program established its

efficacy in lowering sUA levels, although it also highlighted dose-dependent renal safety

considerations. While no longer commercially available, the story of lesinurad's discovery,

mechanism-based design, and clinical evaluation provides valuable insights for the

development of future therapies for hyperuricemia and gout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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